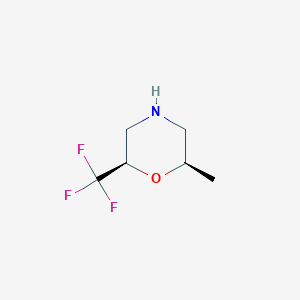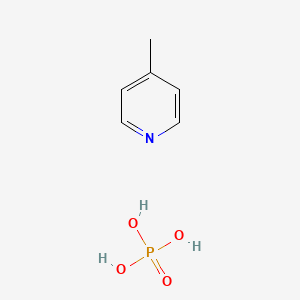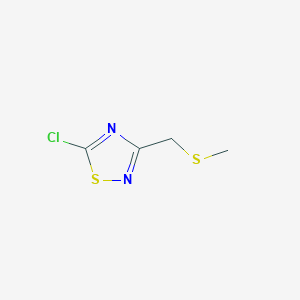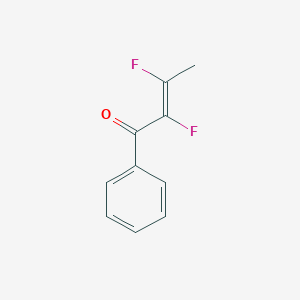
(2E)-2,3-Difluoro-1-phenyl-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2,3-Difluoro-1-phenyl-2-buten-1-one is an organic compound characterized by the presence of two fluorine atoms and a phenyl group attached to a butenone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one typically involves the fluorination of a precursor compound. One common method is the reaction of 2,3-difluorobenzaldehyde with an appropriate alkyne under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, and the use of ligands can enhance the reaction efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(2E)-2,3-Difluoro-1-phenyl-2-buten-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, making it a valuable tool in drug discovery and development.
類似化合物との比較
(2E)-2,3-Difluoro-1-phenyl-2-buten-1-ol: A similar compound with an alcohol group instead of a ketone.
(2E)-2,3-Difluoro-1-phenyl-2-butenoic acid: A carboxylic acid derivative.
(2E)-2,3-Difluoro-1-phenyl-2-butene: A hydrocarbon with similar structural features but lacking the carbonyl group.
Uniqueness: (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one is unique due to its combination of fluorine atoms and a phenyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
366799-74-8 |
|---|---|
分子式 |
C10H8F2O |
分子量 |
182.17 g/mol |
IUPAC名 |
(E)-2,3-difluoro-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C10H8F2O/c1-7(11)9(12)10(13)8-5-3-2-4-6-8/h2-6H,1H3/b9-7+ |
InChIキー |
XREJPFQTCYQDRK-VQHVLOKHSA-N |
異性体SMILES |
C/C(=C(/C(=O)C1=CC=CC=C1)\F)/F |
正規SMILES |
CC(=C(C(=O)C1=CC=CC=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




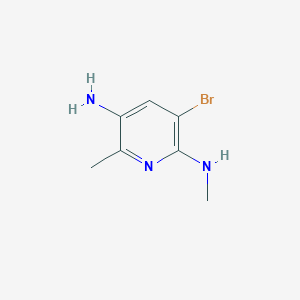
![[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate](/img/structure/B12848534.png)
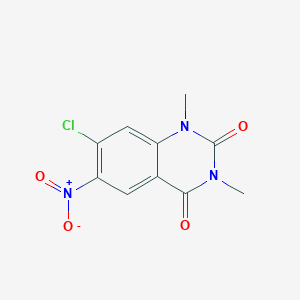
![N-[2-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12848537.png)

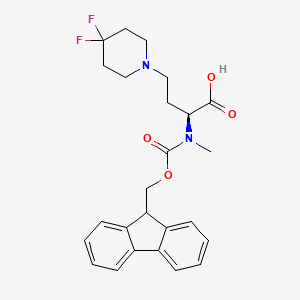
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B12848560.png)
![(7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B12848568.png)
